Methyl 3-[methyl(pentan-2-yl)amino]propanoate
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Overview
Description
Methyl 3-[methyl(pentan-2-yl)amino]propanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of propanoic acid, featuring a methyl-substituted amino group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[methyl(pentan-2-yl)amino]propanoate typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of acid catalysts. One common method includes the reaction of 3-amino-3-methylpentanoic acid with methanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[methyl(pentan-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[methyl(pentan-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[methyl(pentan-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate
- Methyl 3-(cyclopentylamino)propanoate
Uniqueness
Methyl 3-[methyl(pentan-2-yl)amino]propanoate is unique due to its specific substitution pattern on the amino group and the pentane chain. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-[methyl(pentan-2-yl)amino]propanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-6-9(2)11(3)8-7-10(12)13-4/h9H,5-8H2,1-4H3 |
InChI Key |
OFGLEEDDLJQSAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N(C)CCC(=O)OC |
Origin of Product |
United States |
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